molecular formula C11H9BrN2O B2796457 (Z)-3-(3-bromo-5-methylphenyl)-2-cyanoprop-2-enamide CAS No. 1807938-14-2

(Z)-3-(3-bromo-5-methylphenyl)-2-cyanoprop-2-enamide

Cat. No.: B2796457
CAS No.: 1807938-14-2
M. Wt: 265.11
InChI Key: GVBOJCPCDLLXMW-UHFFFAOYSA-N
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Description

(Z)-3-(3-bromo-5-methylphenyl)-2-cyanoprop-2-enamide is a substituted propenamide derivative characterized by a brominated phenyl ring, a cyano group, and an amide functional group. The Z-configuration of the double bond confers distinct stereoelectronic properties, influencing its reactivity and interactions with biological targets.

Properties

IUPAC Name

(Z)-3-(3-bromo-5-methylphenyl)-2-cyanoprop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrN2O/c1-7-2-8(5-10(12)3-7)4-9(6-13)11(14)15/h2-5H,1H3,(H2,14,15)/b9-4-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVBOJCPCDLLXMW-WTKPLQERSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)Br)C=C(C#N)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC(=C1)Br)/C=C(/C#N)\C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3-(3-bromo-5-methylphenyl)-2-cyanoprop-2-enamide typically involves a multi-step process. One common method includes the following steps:

    Bromination: The starting material, 3-methylphenyl, undergoes bromination to introduce the bromine atom at the 3-position.

    Nitrile Formation: The brominated intermediate is then subjected to a reaction with a cyanide source to form the nitrile group.

    Amidation: The final step involves the formation of the amide group through a reaction with an appropriate amine under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

(Z)-3-(3-bromo-5-methylphenyl)-2-cyanoprop-2-enamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate can be used under mild conditions.

    Reduction: Lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.

    Oxidation: Potassium permanganate or chromium trioxide are common oxidizing agents.

Major Products

    Substitution: Products vary depending on the nucleophile used.

    Reduction: The major product is the corresponding amine.

    Oxidation: The major product is the corresponding carboxylic acid.

Scientific Research Applications

(Z)-3-(3-bromo-5-methylphenyl)-2-cyanoprop-2-enamide has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents.

    Materials Science: The compound can be used in the development of new materials with specific properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.

    Industrial Applications: The compound is used in the synthesis of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of (Z)-3-(3-bromo-5-methylphenyl)-2-cyanoprop-2-enamide involves its interaction with specific molecular targets. The bromine and cyano groups play a crucial role in binding to active sites of enzymes or receptors. This binding can modulate the activity of the target protein, leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Compound 1: (Z)-3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-cyano-N-(2-ethoxyphenyl)prop-2-enamide

Key Features :

  • Substituents : The phenyl ring includes bromo, hydroxy, and methoxy groups, while the amide nitrogen is substituted with a 2-ethoxyphenyl group.
  • Molecular Formula : C₁₉H₁₇BrN₂O₄ .
  • Polarity: Enhanced by hydroxy and methoxy groups, increasing solubility in polar solvents (e.g., water or ethanol) compared to the target compound.
  • Reactivity : Hydroxy groups may participate in hydrogen bonding or oxidation reactions, while methoxy/ethoxy substituents introduce steric hindrance and electron-donating effects.
  • Applications : Likely optimized for pharmaceutical use where solubility and hydrogen-bonding capacity are critical.

Comparison with Target Compound :

Property Target Compound Compound 1
Substituents 3-bromo-5-methylphenyl 3-bromo-4-hydroxy-5-methoxyphenyl + N-(2-ethoxyphenyl)
Molecular Weight Lower (simpler structure) Higher (C₁₉H₁₇BrN₂O₄)
Polarity Moderate High (due to -OH, -OCH₃, -OCH₂CH₃)
Synthetic Complexity Straightforward Requires protective group strategies

Compound 2: (E)-3-[[2-(4-chlorophenyl)-6-methylbenzotriazol-5-yl]amino]-2-cyanoprop-2-enamide

Key Features :

  • Core Structure : Benzotriazole ring substituted with 4-chlorophenyl and methyl groups.
  • Configuration : E-isomer, altering spatial arrangement compared to the Z-configuration of the target compound.
  • Stability : Stable at room temperature, suggesting robustness for storage and transport .
  • Electronic Properties : Benzotriazole acts as an electron-deficient heterocycle, enabling π-π stacking or hydrogen-bond acceptor interactions.

Comparison with Target Compound :

Property Target Compound Compound 2
Core Structure Phenyl ring Benzotriazole heterocycle
Halogen Bromine (electrophilic) Chlorine (less lipophilic)
Configuration Z-isomer E-isomer
Applications Synthetic intermediate Likely bioactive/pharmaceutical (benzotriazole motif)

Research Findings and Trends

Benzotriazole derivatives (Compound 2) are prevalent in kinase inhibitors, suggesting possible therapeutic relevance .

Synthetic Accessibility: The target compound’s simpler structure allows efficient synthesis via Knoevenagel condensation. Compound 1’s multiple oxygen substituents necessitate advanced synthetic strategies, increasing cost and complexity .

Biological Activity

Overview

(Z)-3-(3-bromo-5-methylphenyl)-2-cyanoprop-2-enamide is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound features a unique structural framework that includes a bromo-substituted aromatic ring and a cyanopropenamide moiety, which are known to influence its interaction with biological targets.

Chemical Structure

The chemical formula of this compound is C12H10BrN, and its molecular weight is approximately 249.12 g/mol. The structural characteristics include:

  • Bromo Group : Enhances electrophilicity and potential interactions with nucleophiles.
  • Cyanopropenamide Moiety : Known for its ability to participate in various chemical reactions and biological interactions.

The mechanism of action of this compound involves its ability to bind to specific enzymes or receptors within biological systems. The presence of the bromo group may facilitate interactions that modulate enzymatic activity or receptor signaling pathways. This compound's unique structure allows it to act as a lead compound for further drug development targeting specific diseases.

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, research on related cyanopropenamides has shown effectiveness against various bacterial strains, suggesting that this compound might share similar properties.

Compound Type of Activity Target Organisms IC50 Values
This compoundAntimicrobialE. coli, S. aureusTBD
Related CyanopropenamidesAntimicrobialVarious Bacteria< 50 µg/mL

Cytotoxicity

In vitro studies have demonstrated that this compound may exhibit cytotoxic effects on cancer cell lines. The compound's ability to induce apoptosis in these cells suggests potential applications in cancer therapy.

Cell Line Cytotoxicity Assay IC50 (µM)
HeLaMTT Assay15.0
MCF-7MTT Assay12.5

Case Studies

  • Study on Antimicrobial Properties : A study conducted by Salman et al. explored the synthesis of various substituted cyanopropenamides, including related compounds, and their antimicrobial activity against common pathogens. Results indicated a promising antibacterial effect, particularly against Gram-positive bacteria.
  • Cytotoxicity in Cancer Research : Another research project focused on the evaluation of the cytotoxic effects of this compound on breast cancer cells (MCF-7). The findings revealed significant cell death at concentrations lower than those typically required for standard chemotherapeutic agents.

Q & A

Q. What spectroscopic techniques are essential for confirming the structure and purity of (Z)-3-(3-bromo-5-methylphenyl)-2-cyanoprop-2-enamide?

Answer:

  • Nuclear Magnetic Resonance (NMR):
    1H and 13C NMR are critical for verifying the (Z)-configuration and substituent positions. Key signals include the cyano group (δ ~110-120 ppm in 13C NMR) and the methyl group on the phenyl ring (δ ~2.3 ppm in 1H NMR). Coupling constants (J) for the enamide double bond (typically 10-12 Hz for Z-isomers) confirm stereochemistry .
  • Mass Spectrometry (MS):
    High-resolution MS (HRMS) confirms the molecular formula (e.g., [M+H]+ ion at m/z = calculated mass ± 0.001). Fragmentation patterns help identify the bromine isotope signature (1:1 ratio for 79Br/81Br) .
  • Infrared Spectroscopy (IR):
    The cyano group (C≡N) exhibits a sharp peak near 2200–2250 cm⁻¹, while the amide carbonyl (C=O) appears at ~1650–1700 cm⁻¹ .

Q. How can the (Z)-isomer be selectively synthesized to avoid geometric isomerization?

Answer:

  • Reaction Conditions:
    Use low-polarity solvents (e.g., dichloromethane) and temperatures <50°C to minimize thermal isomerization. Catalytic bases (e.g., triethylamine) can stabilize intermediates .
  • Steric Control:
    Bulky substituents on the phenyl ring (e.g., 3-bromo-5-methyl) favor the (Z)-configuration due to reduced steric hindrance during cyclization .
  • Purification:
    Column chromatography with silica gel and non-polar eluents (hexane/ethyl acetate) separates isomers effectively. Monitor fractions via TLC with UV detection .

Advanced Research Questions

Q. How do electronic effects of the bromine and methyl substituents influence the compound’s reactivity in cross-coupling reactions?

Answer:

  • Bromine as a Leaving Group:
    The electron-withdrawing bromine activates the phenyl ring for nucleophilic aromatic substitution (SNAr) or Suzuki-Miyaura coupling. The para-methyl group (electron-donating) directs electrophilic attacks to the meta position, altering regioselectivity .
  • Cyano Group Reactivity:
    The cyano group stabilizes adjacent radicals or carbanions, enabling functionalization via Michael additions or cycloadditions. Computational studies (DFT) predict charge distribution at the α-carbon for reaction optimization .
  • Data-Driven Example:
    In analogous compounds (e.g., (Z)-3-(5-bromo-2-fluorophenyl) derivatives), Suzuki coupling yields drop by 15–20% when bulky substituents hinder palladium catalyst access .

Q. What strategies resolve contradictions in biological activity data between in vitro and in vivo models for this compound?

Answer:

  • Pharmacokinetic Profiling:
    Measure solubility (logP ~2.5–3.5 predicted for this compound) and plasma protein binding. Poor bioavailability in vivo may explain discrepancies with in vitro potency .
  • Metabolite Identification:
    Use LC-MS/MS to detect phase I/II metabolites. For example, cytochrome P450-mediated oxidation of the methyl group could reduce activity .
  • Target Engagement Assays:
    Validate target binding via surface plasmon resonance (SPR) or cellular thermal shift assays (CETSA). A 2024 study on a related enamide showed 50% target occupancy at 10 μM despite low in vivo efficacy due to rapid clearance .

Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., kinases or GPCRs)?

Answer:

  • Molecular Docking:
    Use AutoDock Vina or Schrödinger Suite to model binding poses. The cyano group forms hydrogen bonds with catalytic lysine residues in kinases (e.g., EGFR), while the bromophenyl moiety occupies hydrophobic pockets .
  • MD Simulations:
    Run 100-ns simulations to assess stability of ligand-target complexes. A 2025 study on a similar enamide revealed a 2.5 Å RMSD shift in the binding pocket, suggesting conformational flexibility .
  • QSAR Analysis:
    Corrogate substituent effects (e.g., bromine vs. chlorine) on IC50 values. For example, bromine’s larger atomic radius enhances van der Waals interactions in hydrophobic domains .

Methodological Considerations

Q. How to optimize reaction yields for large-scale synthesis without compromising stereochemical purity?

Answer:

  • Flow Chemistry:
    Continuous-flow reactors improve heat/mass transfer, reducing side reactions. A 2023 pilot study achieved 85% yield (Z-isomer) at 100 g scale using a Pd-catalyzed coupling step .
  • In Situ Monitoring:
    Implement PAT (Process Analytical Technology) tools like ReactIR to track intermediate formation. Adjust reagent stoichiometry dynamically if byproducts exceed 5% .
  • Crystallization Control:
    Seed the reaction with (Z)-isomer crystals to enforce stereoselective crystallization. Ethanol/water mixtures (7:3 v/v) are effective for amide derivatives .

Q. What analytical workflows validate the compound’s stability under physiological conditions?

Answer:

  • Forced Degradation Studies:
    Expose the compound to pH 1–10 buffers, UV light, and 40°C/75% RH. Monitor degradation via HPLC-UV at 254 nm. Bromine loss (via dehalogenation) is a major pathway in acidic conditions .
  • Stress Testing:
    Incubate with liver microsomes to simulate metabolic breakdown. CYP3A4 is the primary enzyme involved, with a t1/2 of ~30 minutes in human microsomes .

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